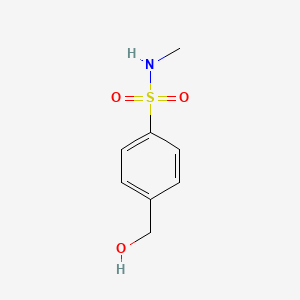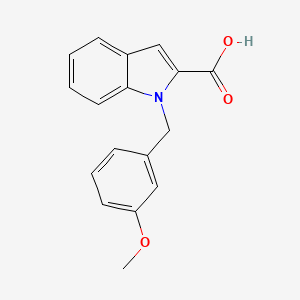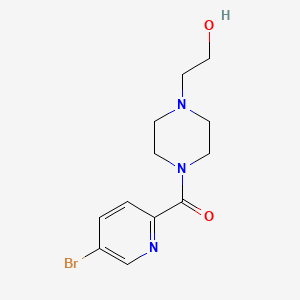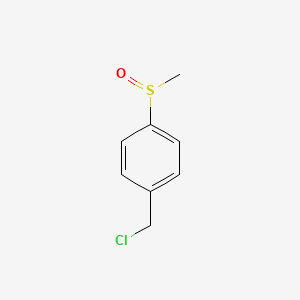![molecular formula C17H18O4 B8765507 Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B8765507.png)
Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate typically involves the esterification of 3-(4-benzyloxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(4-benzyloxyphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-benzyloxyphenyl)-2-hydroxypropanol.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The hydroxypropanoate moiety may participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate can be compared with similar compounds such as:
Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
Methyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate: Lacks the benzyloxy group, which may result in different chemical and biological properties.
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate:
The uniqueness of this compound lies in the presence of the benzyloxy group, which can impart specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3 |
InChI Key |
LDEMOWMMKVQUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


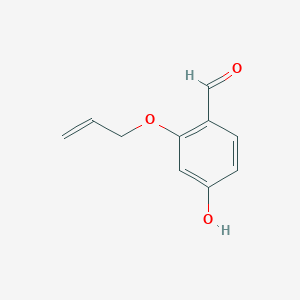
![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)
![N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide](/img/structure/B8765442.png)
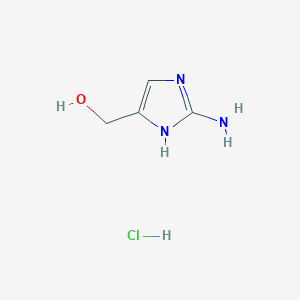
![6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine](/img/structure/B8765455.png)

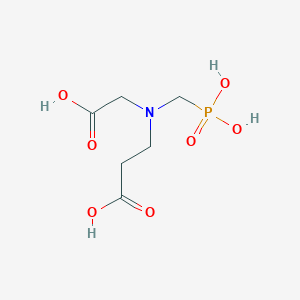
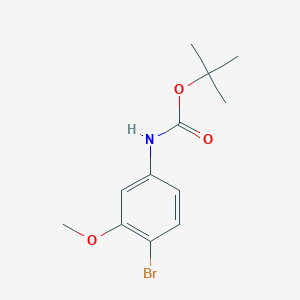
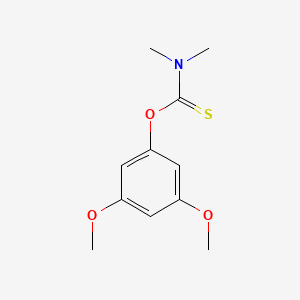
![6-Octylbenzo[d]thiazol-2-amine](/img/structure/B8765501.png)
